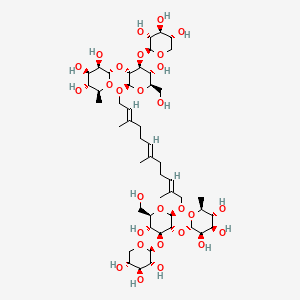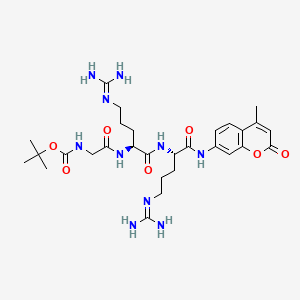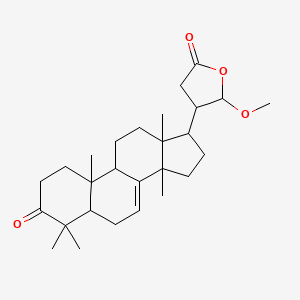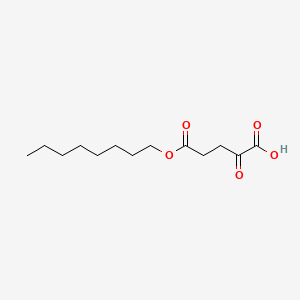
Trifolioside II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifolioside II is a natural product found in Sapindus trifoliatus with data available.
Wissenschaftliche Forschungsanwendungen
Modification of Bean Leaves
- Study : "AN ANATOMICAL STUDY OF THE MODIFICATION OF BEAN LEAVES AS A RESULT OF TREATMENT WITH 2,4‐D" by Watson (1948)
- Application : Investigates the effects of treatment with growth substances, which could be relevant to studies of Trifolioside II, on bean leaves.
- Findings : Variation in leaf modification was observed, which might be relevant when considering the impact of compounds like Trifolioside II on plant morphology.
- Read more
- Study : "Evidence that ganglioside enriched domains are distinct from caveolae in MDCK II and human fibroblast cells in culture" by Chigorno et al. (2000)
- Application : Explores the behavior of gangliosides, which could be structurally or functionally related to Trifolioside II, in cellular environments.
- Findings : Gangliosides are distinct from caveolae, suggesting specific pathways and interactions that could be relevant to Trifolioside II research.
- Read more
- Study : "Impact of trichlorfon Organophosphate use in Pisciculture: a review" by Silva et al. (2022)
- Application : Reviews the effects of trichlorfon, a chemical with potential similarities to Trifolioside II, in environmental contexts.
- Findings : Demonstrates how chemicals can affect aquatic environments, which could inform studies on the environmental impact of Trifolioside II.
- Read more
- Study : "The chemical and biologic profile of a red clover (Trifolium pratense L.) phase II clinical extract" by Booth et al. (2006)
- Application : Provides insights into the chemical and biological profile of red clover extract, potentially related to Trifolioside II.
- Findings : Identifies and quantitatively measures various chemical components, which could be a model for analyzing Trifolioside II.
- Read more
Eigenschaften
CAS-Nummer |
117221-69-9 |
|---|---|
Molekularformel |
C49H82O28 |
Molekulargewicht |
1119.167 |
IUPAC-Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-2-[(2E,6E,10E)-12-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,7,11-trimethyldodeca-2,6,10-trienoxy]-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C49H82O28/c1-19(9-7-11-21(3)16-67-49-43(77-47-39(65)35(61)29(55)23(5)71-47)41(33(59)27(15-51)73-49)75-45-37(63)31(57)25(53)18-69-45)8-6-10-20(2)12-13-66-48-42(76-46-38(64)34(60)28(54)22(4)70-46)40(32(58)26(14-50)72-48)74-44-36(62)30(56)24(52)17-68-44/h8,11-12,22-65H,6-7,9-10,13-18H2,1-5H3/b19-8+,20-12+,21-11+/t22-,23-,24+,25+,26+,27+,28-,29-,30-,31-,32+,33+,34+,35+,36+,37+,38+,39+,40-,41-,42+,43+,44-,45-,46-,47-,48+,49+/m0/s1 |
InChI-Schlüssel |
HXKUTXGDCDCFCG-VHOOQRQJSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCC=C(C)CCC=C(C)CCC=C(C)COC3C(C(C(C(O3)CO)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(C(O5)C)O)O)O)CO)O)OC6C(C(C(CO6)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Propenenitrile, 2,3-diamino-3-[(2-hydroxyethyl)thio]-](/img/no-structure.png)



![4-(12,12a-dihydropyrido[2,3-a]phenothiazin-5-ylideneamino)-N,N-dimethylaniline;nickel(2+);diperchlorate](/img/structure/B570045.png)


![2-[1-[2-Oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetic acid;hydrochloride](/img/structure/B570049.png)

![1-((2R,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570056.png)